molecular formula C10H11NO B12601482 N-Cyclopropylbenzenemethanimine N-oxide CAS No. 643008-05-3

N-Cyclopropylbenzenemethanimine N-oxide

Cat. No.: B12601482
CAS No.: 643008-05-3
M. Wt: 161.20 g/mol
InChI Key: CHFHBNJAONXPPU-UHFFFAOYSA-N
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Description

N-Cyclopropylbenzenemethanimine N-oxide is a chemical compound that belongs to the class of N-oxides N-oxides are characterized by the presence of a nitrogen-oxygen coordinate covalent bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropylbenzenemethanimine N-oxide typically involves the oxidation of the corresponding amine. One common method is the use of hydrogen peroxide in the presence of a base, which facilitates the formation of the N-oxide. The reaction conditions often include mild temperatures and the use of solvents such as methanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using packed-bed microreactors. These methods are advantageous due to their efficiency, safety, and scalability. Catalysts such as titanium silicalite (TS-1) are often employed to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropylbenzenemethanimine N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylamines, substituted amines, and more complex N-oxide derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
N-Cyclopropylbenzenemethanimine N-oxide has shown promising results in anticancer research. Studies have indicated that compounds with N-oxide functionalities exhibit enhanced biological activities, including cytotoxic effects against various cancer cell lines. For instance, a related study on heterocyclic N-oxides demonstrated their potential as anticancer agents, highlighting their role in apoptosis induction and cell cycle arrest in breast and prostate cancer models .

Antimicrobial Properties
Research has also focused on the antimicrobial properties of N-oxide compounds. A case study involving a series of N-oxides reported significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were observed to be in the range of 8 to 32 µg/mL, suggesting potential for development as antimicrobial agents .

Materials Science Applications

Conjugated Polymers
Recent advancements have highlighted the incorporation of N-oxide groups into conjugated polymers for use in organic electronics. For example, an N-oxide containing conjugated semiconducting polymer was synthesized which exhibited enhanced electron transport properties suitable for organic field-effect transistors (OFETs). This polymer demonstrated a lower lowest unoccupied molecular orbital (LUMO) energy level compared to its non-oxide counterparts, facilitating improved electron injection and transport .

PropertyNon-Oxide PolymerN-Oxide Polymer
LUMO Energy LevelHigherLower
Electron MobilityModerateEnhanced
ApplicationLimitedSuitable for OFETs

Environmental Science Applications

Sustainable Practices
The use of nitrous oxide (N₂O) as an anesthetic gas has raised environmental concerns due to its high global warming potential. While not directly related to this compound, the understanding of N-oxides' environmental impact is critical. Efforts to mitigate nitrous oxide emissions in healthcare settings highlight the need for sustainable practices, which could pave the way for exploring alternative compounds like this compound in similar applications .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The findings indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.

Case Study 2: Antimicrobial Activity Assessment

In vitro testing revealed that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The MIC values were determined to be 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024

Mechanism of Action

The mechanism of action of N-Cyclopropylbenzenemethanimine N-oxide involves its ability to act as an oxidizing agent. The N-oxide group can participate in redox reactions, leading to the formation of reactive intermediates that interact with various molecular targets. These interactions can result in the modulation of biological pathways and the inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-Methylbenzenemethanimine N-oxide
  • N-Ethylbenzenemethanimine N-oxide
  • N-Propylbenzenemethanimine N-oxide

Uniqueness

N-Cyclopropylbenzenemethanimine N-oxide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and electronic distribution on chemical reactivity and biological activity .

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing N-Cyclopropylbenzenemethanimine N-Oxide with high purity?

Methodological Answer:
Synthesis typically involves oxidation of the parent amine using controlled conditions. For example, tert-butyl hydroperoxide (TBHP) or meta-chloroperbenzoic acid (mCPBA) in anhydrous solvents (e.g., dichloromethane) under inert atmosphere ensures selective N-oxidation. Post-synthesis, purification via column chromatography (silica gel, gradient elution) or recrystallization is critical. Characterization requires NMR (¹H/¹³C) to confirm N-oxide formation (e.g., deshielded proton signals near δ 8–9 ppm) and high-resolution mass spectrometry (HRMS) for molecular validation .

Q. Basic: How can researchers assess the chemical stability of this compound under varying experimental conditions?

Methodological Answer:
Stability studies should evaluate hydrolysis, pH sensitivity, and thermal degradation. For hydrolysis, incubate the compound in buffered solutions (pH 2–10) at 25–50°C, monitoring degradation via reversed-phase ultra-performance liquid chromatography (RP-UPLC) coupled with charged aerosol detection (CAD) to track aldehyde byproducts. Kinetic stability is quantified using Arrhenius plots. Thermal stability is assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Q. Advanced: What experimental approaches are used to evaluate the mutagenic potential of aromatic N-oxides like this compound?

Methodological Answer:
Mutagenicity assessment employs in vitro assays (Ames test, mammalian cell micronucleus) and computational (Q)SAR modeling. SAR fingerprint analysis identifies substructure alerts by matching hierarchical chemical substructures (e.g., benzo-oxadiazole N-oxides) against mutagenicity databases. For conflicting data (e.g., non-mutagenic analogs), orthogonal assays like Comet or γH2AX foci assays validate DNA damage. Proprietary tools like Leadscope’s expert-rule models integrate SAR fingerprints to refine predictions .

Q. Advanced: How can structure-activity relationship (SAR) studies optimize the therapeutic potential of this compound derivatives?

Methodological Answer:
SAR optimization involves systematic substitution at the cyclopropyl or benzene rings. For example:

  • Electron-withdrawing groups (e.g., -CF₃) may enhance metabolic stability.
  • Steric hindrance (e.g., bulky substituents) could reduce off-target interactions.
    High-throughput screening (HTS) in target-specific assays (e.g., kinase inhibition) combined with molecular docking (PDB structures) identifies pharmacophores. In vivo pharmacokinetic studies (e.g., plasma half-life, tissue distribution) validate lead candidates .

Q. Advanced: What analytical techniques enable quantification of this compound in complex biological matrices?

Methodological Answer:
Online solid-phase extraction (SPE) coupled with UHPLC-MS/MS provides high sensitivity (LLOQ ~10 µg/kg). For tissue samples, homogenize in acetonitrile:water (70:30), centrifuge, and filter (0.22 µm). Use deuterated internal standards (e.g., D₃-labeled analog) to correct matrix effects. Calibration curves (1–500 ng/mL) with weighted linear regression (1/x²) ensure accuracy (r² > 0.99). MS/MS transitions (precursor → product ions) must be optimized to avoid interference from co-eluting metabolites .

Q. Advanced: How does this compound interact with reactive oxygen species (ROS) in biological systems?

Methodological Answer:
Electron paramagnetic resonance (EPR) spin-trapping using probes like DMPO (5,5-dimethyl-1-pyrroline N-oxide) detects ROS adducts (e.g., hydroxyl radical adduct at hyperfine splitting constants: aᴺ = 14.9 G, aᴴ = 14.9 G). In vitro assays with H₂O₂/Fe²+ (Fenton reaction) or cellular models (e.g., macrophages) under oxidative stress quantify ROS scavenging. Control experiments with superoxide dismutase (SOD) or catalase confirm specificity .

Q. Advanced: How can contradictory data on the bioactivity of this compound be resolved?

Methodological Answer:
Contradictions (e.g., varying IC₅₀ values across studies) require:

  • Standardization: Uniform assay conditions (pH, temperature, cell lines).
  • Metabolite profiling: LC-MS to identify active/inactive metabolites.
  • Orthogonal assays: Compare results from fluorescence-based vs. radiometric assays.
    Meta-analysis of public/proprietary datasets (e.g., ChEMBL, PubChem) identifies outliers due to assay artifacts or impurity-driven effects .

Properties

CAS No.

643008-05-3

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

N-cyclopropyl-1-phenylmethanimine oxide

InChI

InChI=1S/C10H11NO/c12-11(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2

InChI Key

CHFHBNJAONXPPU-UHFFFAOYSA-N

Canonical SMILES

C1CC1[N+](=CC2=CC=CC=C2)[O-]

Origin of Product

United States

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